1,1,1-Trifluoropropan-2-amine
Overview
Description
The compound 1,1,1-Trifluoropropan-2-amine is a fluorinated amine that is of significant interest in the field of medicinal chemistry due to its potential to modify the physicochemical properties of biologically active compounds. The introduction of fluorine atoms into organic molecules can greatly influence their metabolic stability, lipophilicity, and bioavailability, making fluorinated amines valuable in drug design and development .
Synthesis Analysis
The synthesis of fluorinated amines, such as 1,1,1-Trifluoropropan-2-amine, can be achieved through various methods. One approach is the catalyst-free trifluoroethylation of amines using trifluoroacetic
Scientific Research Applications
Catalyst-Free Trifluoroethylation
1,1,1-Trifluoropropan-2-amine has been applied in catalyst-free trifluoroethylation reactions of amines. This approach is significant as it facilitates the functionalization of amines with a trifluoromethyl group, enabling the modification of biologically active compounds without requiring sensitive reagents or harsh conditions. The process is notable for its functional group tolerance, convenience, and use of trifluoroacetic acid as a fluorine source (Andrews et al., 2017).
Stereoselective Synthesis and Reactivity
Researchers have developed a stereoselective synthesis method for enantiomerically enriched 1,1,1-trifluoro-2-propanamine, highlighting its potential in stereoselective organic synthesis. This method includes a reduction step that yields amine derivatives with high diastereomeric excess. The synthesis route also explores the reactivity of the trifluoropropan-2-ammonium triflate enantiomers, particularly in reactions with epoxides (Packer et al., 2017).
Heterocyclization Reactions
1,1,1-Trifluoropropan-2-amine is involved in the heterocyclization reactions for synthesizing fluorinated compounds. It's part of the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting its role in introducing trifluoromethyl groups into heterocyclic compounds. This method is advantageous due to its simplicity, mild reaction conditions, and high yields, making it an environmentally friendly option (Aquino et al., 2015).
Encapsulation and Sensing Applications
The compound plays a role in the encapsulation of halides, serving as a potential receptor in pseudo-C3-symmetric cavities. This application is significant for sensing or sequestering halides, with implications in environmental monitoring and analytical chemistry (Lakshminarayanan et al., 2007).
Synthesis of Perfluoroalkylated Compounds
The compound is crucial in the synthesis of perfluoroalkylated amines and N-heterocycles. It contributes to the formation of perfluoroalkylated compound libraries, which are valuable for drug development, agrochemicals, and chemical-biology research. The use of perfluoro acid anhydrides in this process demonstrates the compound's versatility in organic synthesis (Kawamura et al., 2017).
Safety And Hazards
The safety information for 1,1,1-Trifluoropropan-2-amine indicates that it is classified under GHS02, GHS05, and GHS07 . The signal word for this compound is “Danger” and it has hazard statements H225, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
properties
IUPAC Name |
1,1,1-trifluoropropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307602 | |
Record name | 1,1,1-Trifluoro-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropropan-2-amine | |
CAS RN |
421-49-8 | |
Record name | 1,1,1-Trifluoro-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoropropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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